molecular formula C8H11N3O2 B3032441 1-(Cyclopropylmethyl)-4-methyl-5-nitro-1H-imidazole CAS No. 1803320-52-6

1-(Cyclopropylmethyl)-4-methyl-5-nitro-1H-imidazole

Cat. No.: B3032441
CAS No.: 1803320-52-6
M. Wt: 181.19
InChI Key: SVXYYAISAFZAHU-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-4-methyl-5-nitro-1H-imidazole is a chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This specific compound is characterized by the presence of a cyclopropylmethyl group at position 1, a methyl group at position 4, and a nitro group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)-4-methyl-5-nitro-1H-imidazole typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of the cyclopropylmethyl group: This step involves the alkylation of the imidazole ring with cyclopropylmethyl halides (e.g., cyclopropylmethyl bromide) in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)-4-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products:

    Reduction: 1-(Cyclopropylmethyl)-4-methyl-5-amino-1H-imidazole.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Cyclopropylmethyl)-4-methyl-5-nitro-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-4-methyl-5-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity, potentially undergoing reduction to form reactive intermediates that can interact with cellular components. These interactions can disrupt essential biological processes, leading to antimicrobial effects.

Comparison with Similar Compounds

    1-(Cyclopropylmethyl)-4-methyl-1H-imidazole: Lacks the nitro group, which may result in different chemical and biological properties.

    1-(Cyclopropylmethyl)-5-nitro-1H-imidazole: Lacks the methyl group at position 4, potentially affecting its reactivity and applications.

    4-Methyl-5-nitro-1H-imidazole: Lacks the cyclopropylmethyl group, which may influence its solubility and biological activity.

Uniqueness: 1-(Cyclopropylmethyl)-4-methyl-5-nitro-1H-imidazole is unique due to the combination of its cyclopropylmethyl, methyl, and nitro groups

Properties

IUPAC Name

1-(cyclopropylmethyl)-4-methyl-5-nitroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-6-8(11(12)13)10(5-9-6)4-7-2-3-7/h5,7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXYYAISAFZAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)CC2CC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201215933
Record name 1H-Imidazole, 1-(cyclopropylmethyl)-4-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201215933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803320-52-6
Record name 1H-Imidazole, 1-(cyclopropylmethyl)-4-methyl-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803320-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole, 1-(cyclopropylmethyl)-4-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201215933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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